Dimethylarsinous acid
Overview
Description
Dimethylarsinous acid is an organoarsinous compound with the molecular formula C2H7AsO . It is also known by other names such as As,As-dimethyl-arsinous acid and [As(CH3)2(OH)] .
Synthesis Analysis
The primary pathway for metabolism of inorganic arsenic (iAs) is methylation, which is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT). This process converts iAs to mono- and di-methylated species, detoxifying iAs by increasing the rate of whole body clearance of arsenic . The production of methylated trivalent arsenic species, such as dimethylarsinous acid, occurs during AS3MT-catalyzed methylation of iAs .Molecular Structure Analysis
The molecular structure of Dimethylarsinous acid consists of two methyl groups (CH3) and a hydroxyl group (OH) attached to an arsenic atom . The average mass of the molecule is 121.998 Da and the monoisotopic mass is 121.971291 Da .Chemical Reactions Analysis
Dimethylarsinous acid is a product of the methylation of inorganic arsenic. The formation of these metabolites activates iAs to unique forms that cause disease initiation and progression . The exact chemical reactions involving Dimethylarsinous acid are still under investigation .Scientific Research Applications
Genotoxicity and Cytotoxicity : DMAIII has been identified as highly genotoxic and cytotoxic. It induces chromosomal aberrations, such as aneuploids and tetraploids, and causes mitotic arrest and sister chromatid exchange in cells. This points to its strong relationship with the disturbance of the normal cell cycle (Kuroda et al., 2005).
Oxidative DNA Damage : Research indicates that DMAIII induces oxidative DNA damage. This is particularly important in understanding arsenic carcinogenesis, as trivalent dimethylated arsenic can lead to oxidative stress in nuclear bases, contributing to carcinogenic processes (Yamanaka et al., 2003).
Metabolism in Mammals : DMAIII's metabolism has been studied in different mammals, including mice, hamsters, and humans. Understanding how DMAIII is metabolized and its metabolites are crucial for assessing its toxicity and carcinogenic potential (Marafante et al., 1987).
Dermal Absorption in Mice : An in vitro study on the dermal absorption of DMAIII in mice found that the compound's absorption varied with exposure conditions, such as the vehicle used and duration of exposure. This research is vital for understanding the potential risks of dermal exposure to DMAIII (Hughes et al., 1995).
Role in Urinary Bladder Toxicity : DMAIII is hypothesized to play a role in DMA-induced urinary bladder toxicity. The formation of DMAIII from DMA and its involvement in cytotoxic effects have been studied, highlighting its potential role in carcinogenesis (Cohen et al., 2002).
Impact on Cell Division and Cytokinesis : Research indicates that DMAIII disturbs normal cell division processes, including cytokinesis. It inhibits the formation of a normal mitotic spindle and induces the formation of multinuclear cells, impacting cell division integrity (Kitamura et al., 2009).
Pharmacokinetics and Tissue Distribution : Studies on the pharmacokinetics and tissue distribution of DMAIII provide insights into its absorption, distribution, metabolism, and excretion in organisms. This knowledge is critical for assessing its toxicological profile (Hughes et al., 2005).
Carcinogenicity in Animal Models : DMAIII's role in arsenic-induced bladder cancer has been demonstrated in animal models, where its metabolites are implicated in cytotoxicity and regenerative cell proliferation, crucial for understanding its carcinogenicity (Cohen et al., 2007).
Future Directions
Research into the properties and effects of Dimethylarsinous acid is ongoing. Current knowledge gaps include the enzymatic basis of its formation, the toxic actions of these metabolites, and methods available for their detection and quantification in biomatrices . Development of novel analytical methods for quantitation of these compounds in biological samples promises to address some of these gaps .
properties
IUPAC Name |
dimethylarsinous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGQTCMQUFPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203615 | |
Record name | Dimethylarsinous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethylarsinous acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dimethylarsinous acid | |
CAS RN |
55094-22-9 | |
Record name | Dimethylarsinous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55094-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylarsinous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055094229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylarsinous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylarsinous acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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